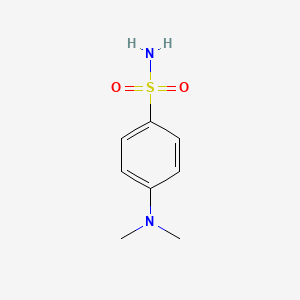

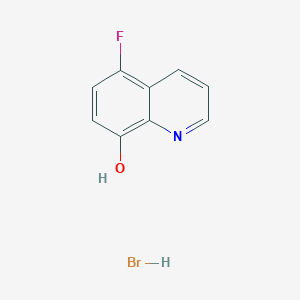

![molecular formula C25H22N4O4S B2440131 6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868148-30-5](/img/structure/B2440131.png)

6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups including a thiophene ring, a trimethoxyphenyl group, and a chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiophen-2-yl group, the 3,4,5-trimethoxyphenyl group, and the chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thiophen-2-yl group, the 3,4,5-trimethoxyphenyl group, and the chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine group could all potentially react under the right conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties .Scientific Research Applications

Antimicrobial Activities

Research into the structural analogs and derivatives related to 6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has revealed various antimicrobial properties. Studies show that novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, synthesized from thiophene derivatives, exhibit mild antimicrobial activities. This suggests potential for developing new antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018; Okasha, Albalawi, Afifi, Fouda, Al-Dies, El-Agrody, 2016). Additionally, another study on the synthesis, characterization, and biochemical impacts of new bioactive sulfonamide thiazole derivatives shows potent insecticidal activities, indicating the use of these compounds in agricultural pest control (Soliman, Abd El Salam, Fadda, Abdelmotaal, 2020).

Antituberculosis and Antitumor Potential

The search for new therapeutic agents has led to the synthesis of structural analogs showing promising antituberculous activity. Compounds synthesized through three-component condensations demonstrated significant tuberculostatic activity, indicating potential applications in the treatment of tuberculosis (Titova, Filatova, Fedorova, Rusinov, Charushin, 2019). Furthermore, novel [1,2,4]triazolo[1,5-a]pyrimidines possessing 3,4,5-trimethoxylphenyl groups have been synthesized and evaluated for antitumor activity. Initial biological evaluations revealed that some of these compounds display potent antitumor activity in vitro, with significant inhibition of cancer cell lines, suggesting their potential as anticancer agents (Yang, Yu, Diao, Jian, Zhou, Jiang, You, Ma, Zhao, 2019).

Supramolecular Chemistry

The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been explored for its utility in creating novel crown-containing hydrogen-bonded supramolecular assemblies. This research underscores the potential of pyrimidine derivatives in the development of advanced materials through hydrogen bonding and supramolecular interactions, offering insights into the design of new molecular architectures (Fonari, Simonov, Chumakov, Bocelli, Ganin, Yavolovskii, 2004).

properties

IUPAC Name |

9-thiophen-2-yl-11-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4S/c1-30-17-11-14(12-18(31-2)23(17)32-3)22-20-21(28-25-26-13-27-29(22)25)15-7-4-5-8-16(15)33-24(20)19-9-6-10-34-19/h4-13,22,24H,1-3H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYNDFSXRPICAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4OC3C5=CC=CS5)NC6=NC=NN26 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2440049.png)

![[5-(2-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2440050.png)

![tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2440052.png)

![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2440059.png)

![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-2-[(4,5-dithiophen-2-yl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2440061.png)

![4-Amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2440065.png)

![(E)-4-(Dimethylamino)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]but-2-enamide](/img/structure/B2440066.png)

![(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B2440070.png)